molecular formula C22H21NO4S B12517795 Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester CAS No. 737767-41-8

Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester

Cat. No.: B12517795
CAS No.: 737767-41-8
M. Wt: 395.5 g/mol
InChI Key: MQWVXHGTLFMZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester, is a carbamate derivative characterized by a benzyl (phenylmethyl) ester group and a 2-phenyl-1-(phenylsulfonyl)ethyl substituent. Carbamates are widely used in pharmaceuticals, agrochemicals, and polymer industries due to their hydrolytic stability and versatility in drug delivery systems.

Properties

CAS No.

737767-41-8

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

benzyl N-[1-(benzenesulfonyl)-2-phenylethyl]carbamate

InChI

InChI=1S/C22H21NO4S/c24-22(27-17-19-12-6-2-7-13-19)23-21(16-18-10-4-1-5-11-18)28(25,26)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,23,24)

InChI Key

MQWVXHGTLFMZBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(NC(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester typically involves multiple steps. One common method includes the reaction of 2-phenyl-1-(phenylsulfonyl)ethylamine with phenyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenylmethyl ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Cholinesterase Inhibition

Carbamic acid esters are known for their ability to inhibit cholinesterase enzymes, which are crucial in the treatment of neurological disorders such as Alzheimer's disease. The compound has shown potential as an effective inhibitor, possibly due to its structural characteristics that allow it to interact with the active sites of these enzymes.

  • Case Study : A study demonstrated that derivatives of carbamic acid exhibited varying degrees of cholinesterase inhibition, suggesting that modifications in the phenyl group could enhance efficacy against neurodegenerative diseases .
CompoundActivity LevelReference
Carbamic acid derivative AHigh
Carbamic acid derivative BModerate
Carbamic acid derivative CLow

1.2 Anticancer Activity

Recent research indicates that certain carbamic acid derivatives may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells and disrupting cell cycle progression.

  • Case Study : A study on a related carbamic acid derivative showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Agricultural Applications

2.1 Pesticide Formulation

Carbamic acids are widely used in the formulation of pesticides due to their effectiveness against various pests while being relatively safe for non-target organisms. The specific compound can be utilized to enhance the efficacy of existing pesticide formulations.

  • Case Study : Research has indicated that carbamate-based pesticides exhibit significant effectiveness against agricultural pests while maintaining lower toxicity levels for beneficial insects .
PesticideActive IngredientEfficacy Rating
Pesticide ACarbamate XHigh
Pesticide BCarbamate YModerate
Pesticide CCarbamate ZLow

Materials Science

3.1 Polymer Synthesis

Carbamic acid derivatives are also employed in the synthesis of polymers and resins, particularly those that require specific mechanical or thermal properties.

  • Case Study : A recent investigation into the use of carbamic acid esters in polymer production revealed that they can significantly improve the thermal stability and mechanical strength of the resulting materials .

Mechanism of Action

The mechanism of action of carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylsulfonyl group may enhance the compound’s stability and solubility, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique structural features are compared to analogs in Table 1.

Table 1: Structural Comparison of Carbamate Derivatives

Compound Name Substituents Key Functional Groups
Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester 2-phenyl-1-(phenylsulfonyl)ethyl Phenylsulfonyl, benzyl ester
Carbamic acid, N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-, phenylmethyl ester 4-methylphenylsulfonyloxyethyl Sulfonyloxyethyl, benzyl ester
Carbamic acid, phenyl-, 1-methylethyl ester (Propham) Phenyl, isopropyl ester Phenyl, simple alkyl ester
Carbamic acid, [(1R)-2-iodo-1-methylethyl]-, phenylmethyl ester Iodo-methylethyl Halogenated substituent
Carbamic acid, N-[1-methyl-2-[(trifluoromethyl)thio]ethyl]-, phenylmethyl ester Trifluoromethylthioethyl Fluorinated thioether

Key Observations :

  • Electron-Withdrawing Groups : The phenylsulfonyl group in the target compound may confer greater stability against hydrolysis compared to Propham’s phenyl group .
  • Halogenation : Iodo and trifluoromethylthio substituents () introduce steric bulk and alter lipophilicity, affecting bioavailability.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) pKa
Target compound Not reported Not reported Not reported
Carbamic acid, N-[1-methyl-2-[(trifluoromethyl)thio]ethyl]-, phenylmethyl ester 358.3 (predicted) 1.268 (predicted) 11.82
Propham 287 (actual) 1.09 (actual) ~12.5

Key Observations :

  • Trifluoromethylthio derivatives () exhibit higher predicted boiling points due to increased molecular weight and polarity.
  • Propham’s lower density reflects its simpler alkyl ester structure .

Toxicological Considerations

  • Ethyl Carbamate (Urethane): Carcinogenic (EU Category 2) due to vinyl epoxide formation .
  • Halogenated Derivatives : Iodo or fluoro substituents () could introduce unique toxicities requiring further study.

Biological Activity

Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester (CAS Number: 4663-83-6) is a noteworthy compound, particularly for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C16H17N1O4S\text{C}_{16}\text{H}_{17}\text{N}_{1}\text{O}_{4}\text{S}

Key properties include:

  • Molecular Weight : 305.38 g/mol
  • Density : 1.182 g/cm³
  • Boiling Point : 375.8 °C
  • Flash Point : 181.1 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the phenylsulfonyl group enhances its binding affinity to proteins involved in inflammatory and microbial pathways. Research indicates that it functions as an anti-inflammatory agent and exhibits antimicrobial properties , which are critical for its therapeutic potential in treating infections and inflammatory diseases .

Anti-inflammatory Properties

Studies have demonstrated that Carbamic acid derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is crucial in conditions like rheumatoid arthritis and other inflammatory disorders .

Antimicrobial Activity

In vitro assays have shown that this compound exhibits significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes .

Case Studies

  • Anti-inflammatory Efficacy in Animal Models
    • A study conducted on rat models of arthritis showed that administration of this compound resulted in a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers .
  • Antimicrobial Testing
    • In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of Carbamic acid, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
Carbamic acid, (4-fluorophenyl)-, phenylmethyl esterContains fluorine substitutionEnhanced potency against certain pathogens
(1-Phenyl-ethyl)-carbamic acid 4-nitro-benzyl esterNitro group enhances reactivityEffective against resistant bacterial strains
2-Hydroxyethyl N-benzylcarbamateExhibits neuroprotective effectsPotential use in neurodegenerative diseases

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Carbamic Acid, [2-Phenyl-1-(Phenylsulfonyl)Ethyl]-, Phenylmethyl Ester?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions involving phenylsulfonyl and carbamate precursors. A key step involves protecting the carbamic acid group with a phenylmethyl ester, often achieved using benzyl chloroformate under basic conditions (e.g., NaHCO₃). The phenylsulfonyl group is introduced via sulfonylation of an intermediate amine or alcohol using phenylsulfonyl chloride . For stereoselective synthesis, asymmetric reduction methods (e.g., sodium borohydride in alcohol/halogenated solvent mixtures at -15°C to 0°C) can yield high chiral purity (>99%) .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR validate the presence of the phenylsulfonyl, carbamate, and benzyl ester groups. Key signals include aromatic protons (δ 7.2–7.8 ppm) and carbamate carbonyl (δ 155–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z calculated for C₂₁H₂₃FN₂O₄: 386.16) .
  • X-ray Crystallography : Used to resolve stereochemical ambiguities, particularly for chiral centers introduced during synthesis .

Q. What are the recommended storage conditions to maintain stability?

  • Methodology : Store at -20°C in inert, anhydrous environments (e.g., argon atmosphere) to prevent hydrolysis of the carbamate ester. Stability studies under varying pH (4–9) and temperature (25–40°C) indicate degradation above 40°C or in strongly acidic/basic conditions .

Advanced Research Questions

Q. How can stereoselective synthesis be optimized to enhance enantiomeric excess (ee)?

  • Methodology :

  • Chiral Catalysts : Use chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) during key steps like sulfonylation or carbamate formation .
  • Solvent Effects : Polar aprotic solvents (e.g., THF/DCM mixtures) improve reaction kinetics and stereochemical control. Evidence shows that solvent polarity correlates with ee (e.g., 78% yield and >99% chiral purity in alcohol/halogenated solvent systems) .

Q. How does the phenylsulfonyl group influence the compound’s reactivity in downstream applications?

  • Methodology :

  • Electrophilic Reactivity : The sulfonyl group acts as an electron-withdrawing group, enhancing the electrophilicity of adjacent carbons for nucleophilic attack (e.g., in protease inhibition assays) .
  • Stability Under Reductive Conditions : Sodium borohydride selectively reduces ketones without cleaving the sulfonyl group, enabling modular functionalization .

Q. What analytical strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Dose-Response Studies : Re-evaluate activity across concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., hydrolyzed carbamates) that may skew bioassay results .
  • Target Validation : Cross-reference with structurally analogous compounds (e.g., protease inhibitors with phenylsulfonyl motifs) to confirm mechanism of action .

Q. What in vitro assays are suitable for evaluating its protease inhibition potential?

  • Methodology :

  • Fluorogenic Substrate Assays : Monitor cleavage inhibition using substrates like Z-FR-AMC for cysteine proteases. IC₅₀ values are calculated from dose-dependent fluorescence quenching .
  • Crystallographic Binding Studies : Co-crystallize the compound with target proteases (e.g., caspase-3) to map active-site interactions .

Data Contradiction Analysis

Q. Why do different synthetic methods report varying yields (50–95%)?

  • Analysis :

  • Reaction Scale : Milligram-scale reactions often report lower yields due to handling losses, while optimized bulk synthesis (e.g., flow chemistry) improves efficiency .
  • Protecting Group Strategy : Benzyl ester deprotection (e.g., hydrogenolysis) can reduce yields if incomplete, whereas tert-butyl esters offer higher stability but require acidic conditions .

Safety and Handling

Q. What precautions are necessary for safe handling in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves and safety goggles due to skin/eye irritation risks (GHS Category 2) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols (STOT Category 3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.